molecular formula C21H18ClN3O4S B2646861 (E)-4-((3-allyl-5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 500203-17-8

(E)-4-((3-allyl-5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No. B2646861
CAS RN: 500203-17-8
M. Wt: 443.9
InChI Key: AZNFYLBSRJSPBC-DARPEHSRSA-N
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Description

(E)-4-((3-allyl-5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3-allyl-5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3-allyl-5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Activity : Compounds related to the specified chemical structure have been synthesized and evaluated for their antibacterial properties. For example, Dabholkar and Tripathi (2011) synthesized 4-thioureidobenzoic acid derivatives, which showed antimicrobial activity against gram-negative and gram-positive bacteria, including E. coli, P. aeruginosa, S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).

  • Anticancer Activity : Some studies have focused on the synthesis of thiazolidinone derivatives containing the benzothiazole moiety, demonstrating antitumor screening and showing activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

  • Anti-inflammatory and Analgesic Activities : Mays Neamah M and Ibtissam K Jassim (2022) have synthesized new thiazole heterocycles demonstrating antimicrobial, anti-inflammatory, and analgesic activities (Mays Neamah M & Ibtissam K Jassim, 2022).

  • Antiparasitic Properties : Delmas et al. (2002) investigated benzothiazoles bearing different chains and their anthranilic acid derivatives for in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The study found specific compounds showing promising antiproliferative activity towards T. vaginalis and L. infantum (Delmas et al., 2002).

  • Enzyme Inhibition for Neurological Applications : Hansen et al. (2016) identified a new class of compounds as selective inhibitors for excitatory amino acid transporter subtype 1 (EAAT1), highlighting the potential for neurological applications. This study provided insight into structural requirements for EAAT1 activity (Hansen et al., 2016).

properties

IUPAC Name

4-[[5-[2-(4-chloroanilino)-2-oxoethyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-2-11-25-19(27)17(12-18(26)23-15-9-5-14(22)6-10-15)30-21(25)24-16-7-3-13(4-8-16)20(28)29/h2-10,17H,1,11-12H2,(H,23,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNFYLBSRJSPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-allyl-5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

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